molecular formula C13H19ClN4 B12350453 1-ethyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine CAS No. 1431963-05-1

1-ethyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine

Cat. No.: B12350453
CAS No.: 1431963-05-1
M. Wt: 266.77 g/mol
InChI Key: ZIQCJVRNCVOGHH-UHFFFAOYSA-N
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Description

1-ethyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an ethyl group at the 1-position and a phenylethyl group at the N3 position, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halogen atoms.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-ethyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-ethyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its potential anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-phenyl-1H-pyrazole-4-amine
  • 1-ethyl-3-(2-methylphenyl)-1H-pyrazole-4-amine
  • 1-ethyl-3-(2-chlorophenyl)-1H-pyrazole-4-amine

Uniqueness

1-ethyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine is unique due to the presence of both an ethyl group and a phenylethyl group, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1431963-05-1

Molecular Formula

C13H19ClN4

Molecular Weight

266.77 g/mol

IUPAC Name

1-ethyl-3-N-(2-phenylethyl)pyrazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C13H18N4.ClH/c1-2-17-10-12(14)13(16-17)15-9-8-11-6-4-3-5-7-11;/h3-7,10H,2,8-9,14H2,1H3,(H,15,16);1H

InChI Key

ZIQCJVRNCVOGHH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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